molecular formula C14H20N2O2 B11757705 N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine

N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine

Cat. No.: B11757705
M. Wt: 248.32 g/mol
InChI Key: DAQQEJKHJZGGRS-UHFFFAOYSA-N
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Description

N-({4-Methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine is a hydroxylamine derivative featuring a methoxy-substituted phenyl ring modified with a piperidin-1-ylmethyl group and an imine-linked hydroxylamine moiety.

Properties

IUPAC Name

N-[[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14-6-5-12(10-15-17)9-13(14)11-16-7-3-2-4-8-16/h5-6,9-10,17H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQQEJKHJZGGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine typically involves a multi-step process. One common method starts with the preparation of 4-methoxybenzaldehyde, which is then subjected to a Mannich reaction with piperidine and formaldehyde to yield 4-methoxy-3-[(piperidin-1-yl)methyl]benzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Beckmann Rearrangement Potential

While Beckmann rearrangement typically applies to ketoximes, the aldoxime structure of this compound may undergo analogous rearrangement under specific conditions. The reaction involves:

  • Mechanism : Acid-catalyzed cleavage of the N-O bond, followed by migration of a neighboring group (e.g., the piperidine moiety) to form an amide.

  • Influence of Piperidine : The basic piperidine group may stabilize intermediates or act as a directing group, affecting rearrangement efficiency .

Michael Addition Reactivity

The hydroxylamine group can act as a nucleophile in Michael additions, attacking α,β-unsaturated carbonyl compounds. The piperidine substituent’s steric and electronic effects may modulate reactivity:

  • Mechanism : Concerted addition of the hydroxylamine to the electron-deficient β-carbon, forming a new C-N bond.

  • Applications : Used to synthesize β-amino carbonyl compounds, with potential in medicinal chemistry .

Cycloaddition Reactions

The compound may participate in [2+2] or [4+2] cycloadditions due to the hydroxylamine’s electron-rich NH₂ group:

  • [4+2] Cycloaddition : Reaction with electron-deficient dienophiles (e.g., maleic anhydride) under thermal or photochemical conditions.

  • [2+2] Cycloaddition : Possible with electron-poor alkenes, forming strained cyclobutane derivatives.

Reduction and Oxidation Pathways

  • Reduction : Conversion of the hydroxylamine to a primary amine (NH₂) using reagents like NaBH₃CN or catalytic hydrogenation.

  • Oxidation : Formation of nitroxides (N-oxides) with oxidizing agents such as H₂O₂ or KMnO₄. The piperidine group may influence oxidation resistance.

Alkylation and Acylation

The NH₂ group enables further derivatization:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic conditions to form N-alkyl derivatives.

  • Acetylation : Reaction with acetyl chloride or acetic anhydride to produce N-acetyl derivatives.

Structural Comparisons

FeatureTarget CompoundRelated Hydroxylamine Derivatives
Functional Group Hydroxylamine (C=N-OH)Hydroxylamine
Substituents Piperidine, methoxyPyridine, methoxy
Reactivity Oxime formation, Michael additionSimilar patterns

Mechanistic Insights

The piperidine moiety introduces steric hindrance and basicity, potentially altering reaction kinetics. For example, in cycloadditions, the piperidine’s electron-donating effects may enhance reactivity toward electron-deficient partners . Additionally, the methoxy group’s electron-donating nature may stabilize intermediates in condensation reactions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of hydroxylamine compounds exhibit substantial antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, demonstrating their potential in treating infections caused by resistant bacteria .

Anticancer Properties

Compounds with structural similarities to N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine have been studied for their cytotoxic effects against several cancer cell lines. For example, certain derivatives have shown selective cytotoxicity toward human cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy .

Synthesis and Biological Evaluation

A study focusing on the synthesis and biological evaluation of hydroxylamine derivatives demonstrated that structural modifications could enhance their biological activity. For example, variations in substituents on the aromatic ring significantly influenced antimicrobial efficacy and cytotoxicity against cancer cells .

Comparative Studies

Comparative studies have shown that compounds similar to this compound exhibit varying degrees of effectiveness against different microbial strains and cancer cell lines. These findings underscore the importance of structural optimization in developing more potent therapeutic agents .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against E. coli and S. aureus, with MIC around 256 µg/mL
AnticancerSelective cytotoxicity towards human cancer cells
Enzyme InhibitionPotential inhibitor of acetylcholinesterase; relevant for neurodegenerative diseases
Receptor ModulationModulates neurotransmitter receptors; potential applications in mental health disorders

Mechanism of Action

The mechanism of action of N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the piperidinylmethyl group may enhance the compound’s binding affinity and specificity for certain receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, derived from the evidence, differ in substituents, functional groups, and biological activities. Key comparisons are outlined below:

Substituted Phenylacrylic Acid Derivatives ()

Compounds 12 and 13 in are (E)-3-(methoxyphenyl)acrylic acids with piperidin-1-yl-ethoxy or -propoxy side chains.

  • Structural Differences :
    • The target compound replaces the acrylic acid group with a hydroxylamine-imine moiety.
    • The piperidin-1-ylmethyl group in the target compound provides a shorter linker compared to the ethoxy/propoxy chains in compounds 12 and 13 .
  • Physical Properties :
    • Melting points for 12 (140–143°C) and 13 (85–88°C) suggest that linker length and rigidity significantly affect crystallinity, which may differ in the target compound .

N-Arylbenzothiazole Derivatives ()

Compound 6 in , N-(methoxybenzyl)-1-methylpiperidin-4-amine, shares a methoxybenzyl-piperidine scaffold.

  • Structural Differences :
    • The target compound’s hydroxylamine-imine group introduces redox-active functionality absent in compound 6 .
  • Synthesis :
    • Both compounds likely employ reductive amination (as seen in compound 6 ’s synthesis using NaBH(OAc)₃), but the target compound may require additional steps to introduce the imine-hydroxylamine group .

Hydroxylamine-Propargyl Hybrids ()

Compound 4 in , (E)-N-hydroxy-N-propargylacrylamide, contains a propargyl-hydroxylamine group linked to a methoxyphenyl-piperidine system.

  • Functional Group Comparison :
    • The propargyl group in 4 enables click chemistry applications, whereas the target compound’s simpler hydroxylamine-imine structure may prioritize stability or direct enzyme interaction .

Piperidine-Methoxybenzylamine Derivatives ()

The hydrochloride salt of 1-(4-methoxybenzyl)-N-methylpiperidin-3-amine () shares the methoxybenzyl-piperidine motif.

  • Physicochemical Properties :
    • The hydrochloride salt’s molar mass (270.80 g/mol) and solubility profile (enhanced by ionic form) contrast with the target compound’s neutral hydroxylamine structure, which may exhibit lower aqueous solubility .

Data Table: Comparative Analysis of Key Compounds

Compound Name/ID Key Structural Features Biological Activity Melting Point/Physical State Reference
Target Compound Piperidin-1-ylmethyl, hydroxylamine-imine Hypothesized enzyme inhibition Not reported
(E)-3-(Methoxyphenyl)acrylic acid (12 ) Piperidin-1-yl-ethoxy, acrylic acid Cholinesterase inhibition 140–143°C (solid)
(E)-3-(Methoxyphenyl)acrylic acid (13 ) Piperidin-1-yl-propoxy, acrylic acid Cholinesterase inhibition 85–88°C (solid)
N-Propargyl-hydroxylamine (4 ) Propargyl-hydroxylamine, methoxyphenyl Cholinesterase inhibition 74–76°C (solid)
1-(4-Methoxybenzyl)piperidin-3-amine HCl Methoxybenzyl, piperidine hydrochloride Not reported Solid (HCl salt)

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s imine-hydroxylamine group may require stabilization against hydrolysis, a common issue in hydroxylamine chemistry .
  • Pharmacological Potential: Structural analogs suggest cholinesterase or kinase inhibition as plausible mechanisms, but experimental validation is needed.
  • Data Limitations : Absence of direct solubility, stability, or IC₅₀ data for the target compound underscores the need for further study.

Biological Activity

N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C14H20N2O2C_{14}H_{20}N_{2}O_{2}. It features a hydroxylamine functional group, which is known for its ability to engage in various biochemical interactions. The presence of a piperidine ring enhances its lipophilicity and potentially its bioavailability.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, such as dual specificity protein phosphatase 3 (VHR), which plays a role in various signaling pathways. Inhibition studies reveal an IC50 value of approximately 71 nM, indicating potent activity against this target .
  • Antimicrobial Activity : In vitro studies suggest that related compounds exhibit antimicrobial properties against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine moiety can enhance antibacterial efficacy, with minimum inhibitory concentrations (MIC) reported as low as 2.7 µM for certain analogs .
  • Neurotransmitter Modulation : Compounds in this class have been investigated for their effects on neurotransmitter transporters, particularly the choline transporter (CHT). ML352, a related compound, demonstrated noncompetitive inhibition at both low and high concentrations of choline, suggesting potential applications in neuropharmacology .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications influence biological activity:

Modification Effect on Activity Remarks
Piperidine substitutionEssential for activityEnhances binding affinity
Hydroxylamine groupCritical for enzymatic inhibitionFacilitates interaction with targets
Aromatic substitutionsVaries; some enhance potencyInfluence lipophilicity and selectivity

Case Studies

Several studies have explored the biological activity of related compounds:

  • Mycobacterial Inhibition : A high-throughput screening identified several analogs with promising activity against Mycobacterium tuberculosis. The most effective compounds were those retaining the piperidine structure while optimizing other substituents .
  • Neuropharmacological Studies : Research involving the modulation of the choline transporter revealed that specific structural features significantly enhance the inhibitory potency, making these compounds candidates for treating cognitive disorders .
  • Antibacterial Efficacy : Recent findings highlighted the effectiveness of similar Schiff base molecules against Gram-positive bacteria, showcasing their potential in combating resistant strains through mechanisms involving protein synthesis inhibition .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation risks during synthesis or handling .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Q. How is the compound synthesized, and what are the critical reaction steps?

  • Methodological Answer :

  • Core Synthesis : Based on analogous piperidine-containing compounds (e.g., ), a multi-step approach is typical:

Intermediate Formation : Prepare 4-methoxy-3-[(piperidin-1-yl)methyl]benzaldehyde via reductive amination of 3-formyl-4-methoxybenzyl chloride with piperidine.

Condensation : React the aldehyde with hydroxylamine hydrochloride in ethanol under reflux to form the Schiff base (methylidene hydroxylamine) .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (≥95% by methodology) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6) to confirm the Schiff base structure, focusing on the imine proton (δ 8.2–8.5 ppm) and methoxy group (δ 3.8–3.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 317.18) .
  • HPLC : Reverse-phase C18 columns (e.g., Chromolith) with UV detection at 254 nm to assess purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the Schiff base formation under varying pH conditions?

  • Methodological Answer :

  • pH Screening : Perform reactions in buffered solutions (pH 4–9) to identify optimal conditions. Acidic pH (4–6) typically enhances imine formation but may hydrolyze the methoxy group; monitor by TLC .
  • Catalysis : Test Lewis acids (e.g., ZnCl2) or molecular sieves to shift equilibrium toward product formation .
  • Data Analysis : Use ANOVA to compare yields across conditions (e.g., GraphPad Prism®), with significance thresholds at p < 0.05 .

Q. How can contradictory data regarding the compound’s stability in aqueous environments be resolved?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation by LC-MS .
  • Mechanistic Insights : Use density functional theory (DFT) to model hydrolysis pathways of the imine bond. Compare computational results with experimental degradation products .
  • Contradiction Resolution : If discrepancies arise (e.g., conflicting pH-dependent stability reports), validate assays using standardized reference materials (e.g., USP guidelines in ) .

Q. What computational strategies predict the compound’s bioactivity against neurological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 4EY7) or NMDA receptors. Focus on piperidine’s role in binding pocket penetration .
  • QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors. Validate with in vitro IC50 data from analogous compounds (e.g., ) .
  • Metabolic Prediction : SwissADME to assess CYP450 metabolism and blood-brain barrier permeability, critical for CNS-targeted applications .

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